3',4'-Dihydroxyflavone vs. Fisetin and Other Hydroxyflavones: Enhanced Inhibition of Amyloid-β Fibril Formation
In a direct head-to-head study using the thioflavin T fluorescence assay, 3',4'-dihydroxyflavone demonstrated superior inhibition of Aβ fibril formation compared to the natural flavonoid fisetin and its analog 3',4',7-trihydroxyflavone [1]. This suggests that the 7-hydroxy group, present in fisetin but absent in 3',4'-dihydroxyflavone, is not required and may even be detrimental to anti-amyloidogenic activity [1].
| Evidence Dimension | Inhibition of Aβ fibril formation |
|---|---|
| Target Compound Data | 3',4'-dihydroxyflavone: Potent inhibitor (specific value not given, but stated as 'more potently than' comparators) |
| Comparator Or Baseline | Fisetin (3,3',4',7-tetrahydroxyflavone) and 3',4',7-trihydroxyflavone |
| Quantified Difference | 3',4'-dihydroxyflavone inhibited Aβ fibril formation more potently than both fisetin and 3',4',7-trihydroxyflavone. |
| Conditions | In vitro thioflavin T fluorescence assay using synthetic Aβ peptide. |
Why This Matters
This establishes 3',4'-dihydroxyflavone as a more potent lead scaffold than fisetin for developing amyloid-targeting therapeutics and provides a precise tool for probing structure-activity relationships in protein aggregation studies.
- [1] Ushikubo, H., Watanabe, S., Tanimoto, Y., Abe, K., Hiza, A., Ogawa, T., ... & Akaishi, T. (2012). 3,3',4'-Trihydroxyflavone and 3',4'-dihydroxyflavone inhibit Aβ fibril formation more potently than fisetin or 3',4',7-trihydroxyflavone. Neuroscience Letters, 513(1), 51-56. View Source
